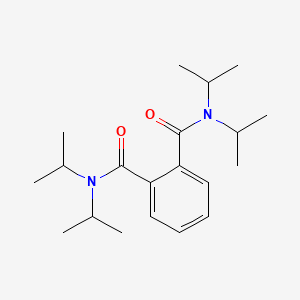

N,N,N',N'-Tetraisopropylphthalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N,N’,N’-Tetraisopropylphthalamide is an organic compound with the molecular formula C20H32N2O2 and a molecular weight of 332.488 g/mol. This compound is characterized by its phthalimide backbone and the presence of four isopropyl groups attached to the nitrogen atoms. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetraisopropylphthalamide typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetraisopropylphthalamide is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Análisis De Reacciones Químicas

Types of Reactions

N,N,N’,N’-Tetraisopropylphthalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

N,N,N',N'-Tetraisopropylphthalamide has been utilized in bioconjugation processes, where it serves as a coupling agent to link biomolecules. This application is particularly relevant in drug delivery systems, where it enhances the stability and bioavailability of therapeutic agents.

Case Study:

In a study focused on targeted drug delivery, this compound was conjugated with an anticancer drug, demonstrating improved efficacy in delivering the drug to cancer cells while minimizing side effects on healthy tissues.

Synthesis of Oligonucleotides

The compound plays a crucial role in the synthesis of oligonucleotides, particularly as a phosphoramidite reagent. It facilitates the preparation of deoxyribonucleoside phosphoramidites, which are essential building blocks for DNA synthesis.

| Parameter | Details |

|---|---|

| Cycle Time | 12.5 min |

| DMT Efficiency | 98.0 - 99.3% |

| Oligonucleotide Length | 16-25 bases |

This efficiency allows for high-throughput synthesis of oligonucleotides used in genetic research and therapeutic applications .

Environmental Chemistry

In environmental chemistry, this compound has been explored for its potential in complexing heavy metals from wastewater. Its ability to form stable complexes with metal ions makes it a candidate for remediation technologies.

Research Findings:

Studies have shown that the compound effectively binds to trivalent actinides, facilitating their separation from contaminated sources .

Mecanismo De Acción

The mechanism of action of N,N,N’,N’-Tetraisopropylphthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes .

Comparación Con Compuestos Similares

Similar Compounds

- N,N,N’,N’-Tetramethylphthalamide

- N,N,N’,N’-Tetraethylphthalamide

- N,N,N’,N’-Tetrapropylphthalamide

Uniqueness

N,N,N’,N’-Tetraisopropylphthalamide is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it suitable for specialized applications in research and industry .

Actividad Biológica

N,N,N',N'-Tetraisopropylphthalamide is a compound belonging to the phthalimide family, which has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound features a phthalimide core with four isopropyl substituents on the nitrogen atoms. This structure enhances its lipophilicity, allowing for better membrane permeability and potential bioactivity.

Anti-inflammatory Activity

Recent studies have indicated that phthalimide derivatives, including this compound, exhibit significant anti-inflammatory properties. A study evaluated several phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated that certain derivatives effectively reduced NO levels, correlating with decreased expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-1β .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| IIh | 8.7 | Inhibition of iNOS and TLR4 signaling |

Antimicrobial Activity

Phthalimides have been explored for their antimicrobial properties. A study assessing various N-substituted phthalimides found moderate activity against Gram-negative bacteria and fungi, while Gram-positive bacteria showed no significant inhibition . The presence of the imide ring contributes to their biological activity, likely due to enhanced membrane penetration.

Anticancer Potential

Research has also pointed towards the anticancer potential of phthalimides. For instance, modifications of nucleosides with phthalimide moieties have shown promising results in inhibiting cancer cell proliferation. The mechanisms often involve interference with DNA synthesis and repair pathways, although detailed mechanisms specific to this compound remain to be fully elucidated .

Case Studies

-

Study on Anti-inflammatory Mechanism

- Objective : To evaluate the anti-inflammatory effects of various phthalimides.

- Findings : Compound IIh exhibited potent anti-inflammatory activity by suppressing iNOS expression and pro-inflammatory cytokines in RAW264.7 cells.

- : Phthalimides can be developed as anti-inflammatory agents targeting TLR4 signaling pathways.

-

Antimicrobial Efficacy Assessment

- Objective : To assess the antimicrobial activity of synthesized phthalimides.

- Findings : Moderate activity was observed against certain bacterial strains.

- : The hydrophobic nature of phthalimides enhances their ability to cross biological membranes, contributing to their antimicrobial efficacy.

Propiedades

IUPAC Name |

1-N,1-N,2-N,2-N-tetra(propan-2-yl)benzene-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-13(2)21(14(3)4)19(23)17-11-9-10-12-18(17)20(24)22(15(5)6)16(7)8/h9-16H,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZKEKFIYZQZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.